
Z-AA-R110-Peg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-AA-R110-Peg, also known as Rhodamine 110-PEG, N-CBZ-L-alanyl-L-alanine amide, is a compound used as a substrate for elastase. It is an off-white to pink solid that is soluble in dimethyl sulfoxide (DMSO). The compound has a molecular weight of 824.87 and a chemical formula of C44H48N4O12 .
Métodos De Preparación
The synthesis of Z-AA-R110-Peg involves the conjugation of Rhodamine 110 with polyethylene glycol (PEG) and N-CBZ-L-alanyl-L-alanine amide. The reaction conditions typically require the use of organic solvents such as DMSO and protection from light to prevent degradation. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Z-AA-R110-Peg undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Z-AA-R110-Peg has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of elastase and other enzymes.
Biology: Employed in biological studies to monitor enzyme activity and protein interactions.
Medicine: Utilized in medical research to study disease mechanisms involving elastase and related enzymes.
Industry: Applied in industrial processes that require the detection and quantification of elastase activity
Mecanismo De Acción
The mechanism of action of Z-AA-R110-Peg involves its role as a substrate for elastase. When elastase cleaves the compound, it releases Rhodamine 110, which exhibits strong fluorescence. This fluorescence can be measured to quantify elastase activity. The molecular targets include elastase and other proteolytic enzymes, and the pathways involved are related to proteolysis and enzyme-substrate interactions .
Comparación Con Compuestos Similares
Z-AA-R110-Peg is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Rhodamine 110: A fluorescent dye used in various assays.
N-CBZ-L-alanyl-L-alanine amide: A peptide substrate for proteolytic enzymes.
Polyethylene glycol (PEG): A polymer used to enhance the solubility and stability of compounds.
The uniqueness of this compound lies in its combination of these components, making it a versatile and effective substrate for elastase .
Propiedades
Fórmula molecular |
C44H48N4O12 |
|---|---|
Peso molecular |
824.9 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-[[6'-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C44H48N4O12/c1-28(45-40(50)29(2)46-43(53)58-27-30-9-5-4-6-10-30)41(51)48-32-14-16-36-38(26-32)59-37-25-31(47-39(49)17-18-55-21-22-57-24-23-56-20-19-54-3)13-15-35(37)44(36)34-12-8-7-11-33(34)42(52)60-44/h4-16,25-26,28-29H,17-24,27H2,1-3H3,(H,45,50)(H,46,53)(H,47,49)(H,48,51)/t28-,29-,44?/m0/s1 |
Clave InChI |
ICYRAIZLRHYTNO-VTJRXZELSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6 |
SMILES canónico |
CC(C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


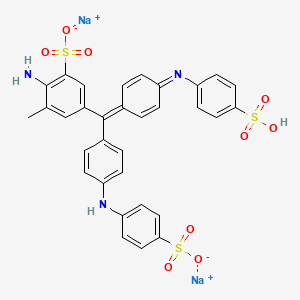
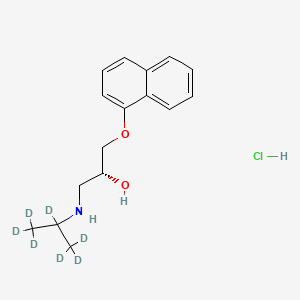
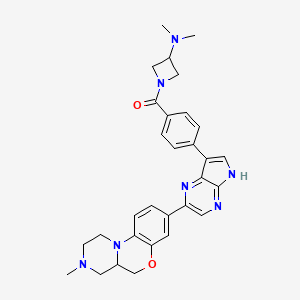


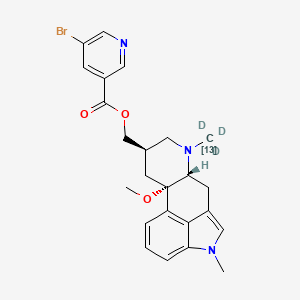
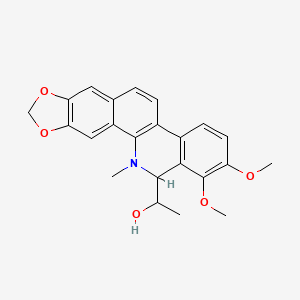
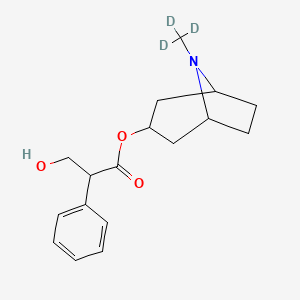
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)


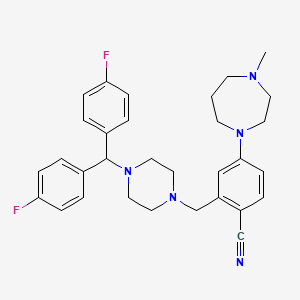
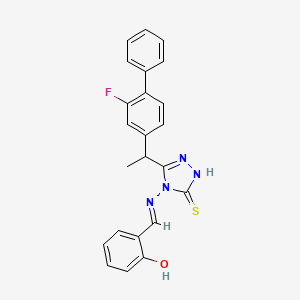
![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)
